molecular formula C27H36F2N6O4S B12386693 2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide

2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide

Cat. No.: B12386693
M. Wt: 578.7 g/mol
InChI Key: OLCRYQGHHMGOJZ-LJQANCHMSA-N
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Description

2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a spirocyclic azaspirooctane moiety, a difluoropiperidine group, and a sulfonylamino-substituted benzamide. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the azaspirooctane and difluoropiperidine intermediates, followed by their coupling with the pyrimidinyl and benzamide moieties. The final product is obtained through a series of purification steps, including recrystallization and chromatography, to ensure high purity and yield.

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process.

Chemical Reactions Analysis

2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: Its unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.

Comparison with Similar Compounds

When compared to similar compounds, 2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide stands out due to its unique combination of structural features. Similar compounds may include other spirocyclic azaspirooctane derivatives, difluoropiperidine-containing molecules, and sulfonylamino-substituted benzamides. Each of these compounds may have distinct properties and applications, but the specific combination of functional groups in this compound makes it particularly interesting for research and development.

Properties

Molecular Formula

C27H36F2N6O4S

Molecular Weight

578.7 g/mol

IUPAC Name

2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide

InChI

InChI=1S/C27H36F2N6O4S/c1-18-15-23(32-25(30-18)35-13-9-27(28,29)10-14-35)31-24(37)21-4-3-20(33-40(38,39)19(2)17-36)16-22(21)34-11-7-26(5-6-26)8-12-34/h3-4,15-16,19,33,36H,5-14,17H2,1-2H3,(H,30,31,32,37)/t19-/m1/s1

InChI Key

OLCRYQGHHMGOJZ-LJQANCHMSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)(F)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)[C@H](C)CO)N4CCC5(CC5)CC4

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)(F)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)C(C)CO)N4CCC5(CC5)CC4

Origin of Product

United States

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